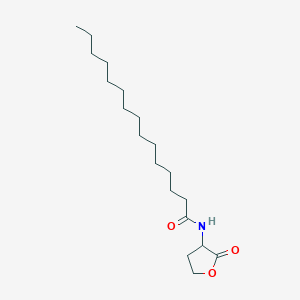
N-(2-oxooxolan-3-yl)pentadecanamide
概要
説明
N-ペンタデカノイル-L-ホモセリンラクトンは、細菌のクオラムセンシングシグナル分子としての役割で知られる有機化合物です。これは、細菌間の細胞間コミュニケーションに関与するN-アシルホモセリンラクトンファミリーのメンバーです。 この化合物はさまざまな細菌種によって生成され、細菌集団における遺伝子発現、バイオフィルム形成、およびその他の集団的行動の調節に重要な役割を果たします .
準備方法
合成経路と反応条件
N-ペンタデカノイル-L-ホモセリンラクトンは、化学合成または生物学的発酵によって合成できます。化学合成には、エステル化とアシル化を含む一連の反応が含まれます。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下で、ホモセリンラクトンをペンタデカノイルクロリドと反応させることです。 この反応は通常、副反応を防ぐために、ジクロロメタンなどの有機溶媒中で低温で行われます .
工業生産方法
N-ペンタデカノイル-L-ホモセリンラクトンの工業生産では、多くの場合、生物学的発酵方法が使用されます。特定の細菌株を制御された条件下で培養して、化合物を生成します。 発酵ブロスは次に、液液抽出やクロマトグラフィーなどの技術を使用して抽出および精製されます .
化学反応の分析
反応の種類
N-ペンタデカノイル-L-ホモセリンラクトンは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は酸化されて、対応するオキソ誘導体になります。
還元: 還元反応は、ラクトン環をより還元された形態に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成された主要な生成物
これらの反応から生成された主な生成物には、オキソ誘導体、還元されたラクトン形態、および置換されたアシル誘導体が含まれます .
科学研究アプリケーション
N-ペンタデカノイル-L-ホモセリンラクトンは、幅広い科学研究アプリケーションを持っています。
化学: これは、アシルホモセリンラクトン化学と反応性を研究するためのモデル化合物として使用されます。
生物学: この化合物は、細菌のクオラムセンシング、バイオフィルム形成、および種間コミュニケーションにおける役割について広く研究されています。
医学: 研究は、細菌のコミュニケーションを破壊することによる抗菌療法の標的としての可能性に焦点を当てています。
科学的研究の応用
N-pentadecanoyl-L-Homoserine lactone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study acyl homoserine lactone chemistry and reactivity.
Biology: The compound is extensively studied for its role in bacterial quorum sensing, biofilm formation, and interspecies communication.
Medicine: Research focuses on its potential as a target for antimicrobial therapies by disrupting bacterial communication.
作用機序
N-ペンタデカノイル-L-ホモセリンラクトンは、クオラムセンシングメカニズムを通じてその効果を発揮します。それは、LasR受容体などの細菌内の特定の受容体タンパク質に結合し、標的遺伝子の転写を活性化します。これは、バイオフィルム形成、病原性因子産生、および生物発光などの調整された行動につながります。 含まれる分子標的と経路には、LuxI/LuxRタイプのクオラムセンシングシステムがあります .
類似の化合物との比較
類似の化合物
- N-テトラデカノイル-L-ホモセリンラクトン
- N-3-オキソ-ドデカノイル-L-ホモセリンラクトン
- N-3-ヒドロキシ-ドデカノイル-L-ホモセリンラクトン
独自性
N-ペンタデカノイル-L-ホモセリンラクトンは、受容体タンパク質への結合親和性と特異性に影響を与える、特定のアシル鎖長のためにユニークです。 これは、異なるアシル鎖長を持つ他のN-アシルホモセリンラクトンと比較して、クオラムセンシング活性においてユニークなものにします .
類似化合物との比較
Similar Compounds
- N-tetradecanoyl-L-Homoserine lactone
- N-3-oxo-dodecanoyl-L-Homoserine lactone
- N-3-hydroxy-dodecanoyl-L-Homoserine lactone
Uniqueness
N-pentadecanoyl-L-Homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This makes it distinct in its quorum sensing activity compared to other N-acyl homoserine lactones with different acyl chain lengths .
生物活性
N-(2-oxooxolan-3-yl)pentadecanamide is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
This compound is characterized by its oxolan ring structure and a long hydrophobic pentadecanamide chain. This unique configuration contributes to its interaction with biological membranes and proteins, influencing its biological activity.
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Research indicates that this compound may have cytotoxic effects on specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.
- Quorum Sensing Inhibition : The compound is noted for its role as a bacterial quorum-sensing signaling molecule, which could impact bacterial communication and biofilm formation.
The mechanism through which this compound exerts its effects involves several biochemical pathways:
- Interaction with Cellular Receptors : The compound may bind to specific receptors on cell membranes, altering signal transduction pathways.
- Enzyme Modulation : It can influence the activity of enzymes involved in metabolic processes, potentially leading to changes in cellular metabolism and growth.
- Gene Expression Regulation : By affecting transcription factors, the compound may alter gene expression patterns associated with cell proliferation and apoptosis.
1. Antimicrobial Activity Study
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth in Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Bacillus subtilis | 64 | Bacitracin | 32 |
2. Cytotoxicity Assay
In vitro assays were performed to assess the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The results indicated dose-dependent cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25 |
| HCT116 | 30 |
3. Quorum Sensing Inhibition
Research has also explored the role of this compound in inhibiting quorum sensing in Pseudomonas aeruginosa. The compound was shown to reduce biofilm formation significantly, suggesting potential therapeutic applications in treating biofilm-associated infections.
特性
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]pentadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSONEVYPXSPEI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















